molecular formula C13H16ClNO4 B1271401 2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid CAS No. 672309-92-1

2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid

Cat. No.: B1271401
CAS No.: 672309-92-1
M. Wt: 285.72 g/mol
InChI Key: BDBHSJANXHFBRC-UHFFFAOYSA-N
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Description

2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid is a chemical compound with the molecular formula C13H16ClNO4. It is known for its role as an active pharmaceutical ingredient, particularly in the form of Cefditoren pivoxil, a third-generation cephalosporin antibiotic. This compound is utilized for its broad-spectrum antibacterial properties, making it effective against a variety of bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid involves several steps:

    Starting Materials: The synthesis begins with the preparation of the core phenylacetic acid structure.

    Carbamate Formation: The 2-methylpropan-2-yl group is introduced via a carbamate formation reaction, often using isocyanates or carbamoyl chlorides under basic conditions.

    Final Assembly: The final step involves coupling the chlorinated phenylacetic acid with the carbamate intermediate under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Key considerations include:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized for maximum yield and purity.

    Catalysts and Reagents: Industrial processes may employ specific catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to a variety of derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding alcohols or amines.

Common Reagents and Conditions

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Acids and Bases: For hydrolysis reactions, common reagents include hydrochloric acid and sodium hydroxide.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substituted Derivatives: Depending on the nucleophile used in substitution reactions.

    Hydrolysis Products: Including amines and carboxylic acids.

    Oxidation and Reduction Products: Such as sulfoxides, sulfones, alcohols, and amines.

Scientific Research Applications

2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Primarily used in the development of antibiotics, particularly Cefditoren pivoxil, which is effective against respiratory tract infections, skin infections, and other bacterial diseases.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of 2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid, particularly in its form as Cefditoren pivoxil, involves inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This leads to cell lysis and death of the bacteria.

Comparison with Similar Compounds

Similar Compounds

    Cefuroxime Axetil: Another cephalosporin antibiotic with a similar mechanism of action but different spectrum of activity.

    Cefixime: A third-generation cephalosporin with oral bioavailability, used for treating various infections.

    Cefpodoxime Proxetil: Similar to Cefditoren pivoxil, used for respiratory and urinary tract infections.

Uniqueness

2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid is unique due to its specific structure, which provides a balance of hydrophilic and lipophilic properties, enhancing its absorption and bioavailability. Its broad-spectrum activity and stability against beta-lactamases make it a valuable antibiotic in clinical settings.

Properties

IUPAC Name

2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-9-6-4-5-8(11(9)14)7-10(16)17/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBHSJANXHFBRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373772
Record name 2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672309-92-1
Record name 2-Chloro-3-[[(1,1-dimethylethoxy)carbonyl]amino]benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=672309-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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